molecular formula C23H27NO9 B12042717 (2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12042717
M. Wt: 461.5 g/mol
InChI Key: WAEXKFONHRHFBZ-RURUVCMVSA-N
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Description

The compound (2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with a unique structure It features multiple chiral centers and a combination of hydroxyl, carboxylic acid, and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The process typically starts with the preparation of the core benzofuro[3,2-e]isoquinoline structure, followed by the introduction of the hydroxyl and carboxylic acid groups. Key steps may include:

    Formation of the benzofuro[3,2-e]isoquinoline core: This can be achieved through a series of cyclization reactions.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Carboxylation: Introduction of the carboxylic acid group via carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods while ensuring consistency and purity. This might involve:

    Optimization of reaction conditions: To maximize yield and minimize by-products.

    Use of continuous flow reactors: For better control over reaction parameters.

    Purification techniques: Such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield ketones or aldehydes.

    Reduction: Can produce alcohols.

    Substitution: Can result in the formation of halides or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biochemical pathways involving hydroxyl and carboxylic acid groups.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The benzofuro[3,2-e]isoquinoline core may interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar in structure but with different functional groups or stereochemistry.

    Other benzofuro[3,2-e]isoquinoline derivatives: Compounds with variations in the core structure or substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to interact with a variety of molecular targets makes it a valuable tool in scientific research.

Properties

Molecular Formula

C23H27NO9

Molecular Weight

461.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2-5,10-12,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10?,11-,12+,15+,16+,17-,19+,20+,22-,23+/m1/s1

InChI Key

WAEXKFONHRHFBZ-RURUVCMVSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H](C=CC2[C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(C=C4)O

Origin of Product

United States

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